Piroctone Olamine

Hair shedding Telogen effluvium Antidandruff shampoo

Piroctone olamine (Octopirox®) delivers quantifiable advantages over zinc pyrithione and ketoconazole. With 1% reducing hair shedding by 16.5% and increasing anagen hairs by 7.9%, it targets both dandruff and hair thinning. Superior thermostability and skin tolerance enable robust leave‑on serums and sensitive‑scalp formulations. Low MICs (0.125‑10 μg/mL) support dual use as active and preservative. PTO/climbazole combinations match 2% ketoconazole efficacy at lower doses, mitigating azole‑resistance risk. Order now to differentiate your premium hair‑care line.

Molecular Formula C14H23NO2.C2H7NO
C16H30N2O3
Molecular Weight 298.42 g/mol
CAS No. 68890-66-4
Cat. No. B147396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiroctone Olamine
CAS68890-66-4
Synonyms2-Aminoethanol, compd. with 1-Hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)-2(1H)-pyridinone;  1-Hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)-2-pyridone monoethanolamine Salt;  Octopirox;  Octopyrox;  Piroctone Ethanolamine Salt; 
Molecular FormulaC14H23NO2.C2H7NO
C16H30N2O3
Molecular Weight298.42 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(C(=C1)CC(C)CC(C)(C)C)O.C(CO)N
InChIInChI=1S/C14H23NO2.C2H7NO/c1-10-6-12(15(17)13(16)8-10)7-11(2)9-14(3,4)5;3-1-2-4/h6,8,11,17H,7,9H2,1-5H3;4H,1-3H2
InChIKeyBTSZTGGZJQFALU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piroctone Olamine (CAS 68890-66-4) Sourcing and Procurement Guide: Antifungal Profile and Comparator Analysis


Piroctone olamine (also known as piroctone ethanolamine or Octopirox®) is a synthetic hydroxypyridone antifungal agent [1] [2]. It is the ethanolamine salt of the hydroxamic acid derivative piroctone, first synthesized in 1979 by Schwarzkopf-Henkel (Germany) [3]. The compound is widely used as an active ingredient in anti-dandruff shampoos, scalp treatments, and as a preservative in cosmetic formulations due to its potent activity against Malassezia yeasts [4].

Why Generic Antifungal Substitution Fails: Piroctone Olamine's Differentiated Efficacy Profile


While several antifungal agents are approved for topical use against Malassezia-associated conditions, they are not interchangeable. Key comparators such as zinc pyrithione (ZPT), ketoconazole (KTZ), climbazole, and ciclopirox olamine exhibit distinct antifungal spectra, safety profiles, and physicochemical properties. Piroctone olamine demonstrates unique quantitative advantages in specific performance dimensions, including superior thermostability, comparable or enhanced clinical efficacy at lower or equivalent concentrations, and beneficial effects on hair parameters beyond mere antifungal action [1] [2] [3]. These quantifiable differences preclude simple substitution and justify its selection for targeted applications.

Quantitative Evidence Guide: Piroctone Olamine vs. Comparators in Antifungal Efficacy, Stability, and Clinical Performance


Piroctone Olamine (1%) Demonstrates Comparable Hair Shedding Reduction to Ketoconazole (1%) and Superiority Over Zinc Pyrithione (1%)

In a 6-month clinical study of 150 men with telogen effluvium and androgenic alopecia associated with dandruff, 1% piroctone olamine (PTO) shampoo reduced hair shedding by 16.5%, which was comparable to 1% ketoconazole (KTZ) at 17.3% and superior to 1% zinc pyrithione (ZPT) at 10.1% [1]. Additionally, PTO increased the anagen hair percentage by 7.9% (compared to KTZ: 4.9% and ZPT: 6.8%) and increased mean hair shaft diameter by 7.7% (KTZ: 5.4%, ZPT: -2.2%) [1].

Hair shedding Telogen effluvium Antidandruff shampoo

Piroctone Olamine Exhibits Superior Thermostability Compared to Climbazole, Sulfoprolamine, and Sodium Usnate

An isothermal study at pH ~7 comparing thermodegradation of antidandruff agents found that piroctone olamine was the most stable among those tested, including climbazole, sulfoprolamine, and sodium usnate [1]. The study determined the t90% (time to 10% degradation) at 20°C, demonstrating superior stability for piroctone olamine [1].

Thermostability Formulation stability Antidandruff agent

Piroctone Olamine (0.75%) + Salicylic Acid (2%) Shows Slightly Superior Antidandruff Efficacy vs. Zinc Pyrithione (1%)

In a 4-week double-blind, randomized, bilateral study on 19 subjects, a shampoo containing 0.75% piroctone olamine and 2% salicylic acid appeared slightly more effective than a 1% zinc pyrithione shampoo in reducing the severity and area affected by scaling [1]. Both shampoos were highly effective, but the combination showed a marginal advantage [1].

Antidandruff Pityriasis capitis Clinical efficacy

Piroctone Olamine Demonstrates Comparable or Superior Antifungal Activity to Zinc Pyrithione and Favorable Cutaneous Tolerance

A profilometry study evaluating antifungal activity and cutaneous tolerance found that piroctone olamine was superior to zinc pyrithione as an anti-fungal substance and also exhibited better cutaneous tolerance [1]. The study tested both compounds at several concentrations and formulated them into shampoos [1].

Antifungal Cutaneous tolerance Pityrosporum ovale

Low Minimum Inhibitory Concentrations (MICs) of Piroctone Olamine Against Candida and Malassezia Species

Piroctone olamine exhibits low MIC values against Candida strains (0.125-0.5 μg/mL), which are comparable to Amphotericin B (0.03-1 μg/mL) . Against various Malassezia species, MICs for piroctone olamine alone range from 1.25 to 10 μg/mL, depending on the species [1].

MIC Candida Malassezia

Combination of Piroctone Olamine and Climbazole Achieves Efficacy Comparable to 2% Ketoconazole Against Malassezia

A 2024 study evaluated novel shampoo formulations against Malassezia furfur, M. globosa, and M. sympodialis. It found that a combination of 0.1% piroctone olamine and 0.5% climbazole had the same antifungal effect as a medical shampoo containing 2% ketoconazole against M. furfur [1]. Other combinations (0.1%/0.1% and 1.0%/0.1%) also showed comparable efficacy against various species [1].

Synergy Combination therapy Malassezia

Recommended Research and Industrial Applications for Piroctone Olamine Based on Quantitative Evidence


Anti-Dandruff Shampoo Formulation with Hair Shedding Reduction

Based on clinical evidence showing 1% PTO reduces hair shedding by 16.5% and increases anagen hair percentage by 7.9% , this compound is ideally suited for premium anti-dandruff shampoos targeting consumers concerned about hair thinning and loss. It offers a quantifiable benefit over zinc pyrithione in this specific dimension.

Stable Leave-On Scalp Treatments and Serums

Piroctone olamine's superior thermostability and favorable cutaneous tolerance [5] make it an excellent candidate for leave-on formulations (e.g., serums, lotions) that require long-term stability and low irritation potential, particularly for sensitive scalp conditions like seborrheic dermatitis.

Synergistic Antifungal Combinations to Mitigate Azole Resistance

The demonstrated efficacy of PTO/climbazole combinations at low concentrations (0.1%/0.5%) in matching the performance of 2% ketoconazole supports the development of combination therapies that maintain high efficacy while reducing reliance on azoles. This approach is particularly relevant in the context of emerging Malassezia resistance to azole antifungals.

Broad-Spectrum Antifungal and Preservative Applications

The low MIC values of PTO against both Candida (0.125-0.5 μg/mL) and Malassezia species (1.25-10 μg/mL) [5] support its use not only as a therapeutic active but also as a preservative in cosmetic formulations to prevent microbial contamination [6].

Technical Documentation Hub

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